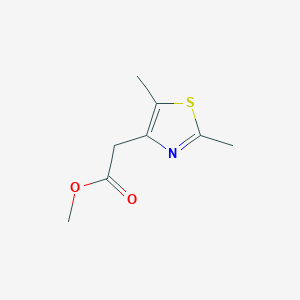

Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate

描述

Historical Context of Thiazole Chemistry

The foundation of thiazole chemistry traces its origins to the pioneering work of Arthur Rudolf Hantzsch in the late 19th century, who established the fundamental synthetic methodology that bears his name. Thiazole, formally designated as 1,3-thiazole, represents a five-membered heterocyclic compound incorporating both sulfur and nitrogen atoms within its aromatic framework. The development of thiazole chemistry gained significant momentum throughout the 20th century as researchers recognized the profound biological significance of these compounds, particularly their presence in essential biomolecules such as thiamine (vitamin B1).

The evolution of thiazole synthetic methodologies has progressed substantially since Hantzsch's original work. The traditional Hantzsch thiazole synthesis, which utilizes the condensation reaction of α-haloketones with nucleophilic reagents such as thioamides or thiourea derivatives, remains the most productive method for thiazole preparation. However, contemporary research has revealed that this classical approach often suffers from limitations including low percentage yields, harsh reaction conditions, prolonged reaction times, and the requirement for expensive catalysts. These challenges have stimulated the development of alternative synthetic strategies, including Cook-Heilbron synthesis methods and more recent enzymatic approaches that employ chemoenzymatic organic reactions in environmentally friendly conditions.

The historical progression of thiazole chemistry has been marked by continuous efforts to overcome synthetic limitations while expanding the scope of accessible derivatives. Modern synthetic approaches have incorporated various catalytic systems, including α-amylase derived from Aspergillus oryzae, which facilitates one-pot multicomponent reactions under mild conditions. These methodological advances have significantly enhanced the accessibility of complex thiazole structures, enabling the preparation of derivatives with specific substitution patterns and functional group arrangements.

Structural Significance of Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate

This compound exhibits a distinctive molecular architecture that combines the aromatic characteristics of the thiazole heterocycle with the versatile reactivity of an acetate ester functionality. The compound's molecular formula C8H11NO2S and molecular weight of 185.24 grams per mole reflect its moderate molecular complexity. The structural framework can be systematically analyzed through its constituent components: the thiazole ring system substituted with methyl groups at positions 2 and 5, and an acetate moiety attached at position 4 of the heterocycle.

The thiazole ring system in this compound maintains the characteristic planar geometry associated with aromatic heterocycles, exhibiting significant π-electron delocalization that contributes to its stability and reactivity patterns. The presence of both sulfur and nitrogen heteroatoms within the five-membered ring creates distinct electronic properties, with the calculated π-electron density indicating position 5 as the primary site for electrophilic substitution reactions. The specific substitution pattern in this compound, with methyl groups at positions 2 and 5, significantly influences both the electronic distribution and steric environment of the molecule.

The acetate functional group positioned at the 4-position of the thiazole ring introduces additional synthetic versatility to the molecule. This ester functionality serves as a potential site for hydrolysis reactions, enabling conversion to the corresponding carboxylic acid derivative, or for transesterification processes that could yield alternative ester variants. The specific positioning of the acetate group at the 4-carbon of the thiazole ring, rather than direct attachment to the nitrogen or sulfur heteroatoms, provides enhanced stability while maintaining synthetic accessibility.

The three-dimensional molecular geometry of this compound reflects the planar nature of the thiazole ring system with the acetate side chain extending outward from the heterocyclic framework. This spatial arrangement influences both the compound's physical properties and its potential interactions with biological targets or synthetic reagents. The methyl substituents at positions 2 and 5 of the thiazole ring create a sterically hindered environment that may affect the compound's reactivity patterns and selectivity in chemical transformations.

Position Within the Spectrum of Thiazole Derivatives

This compound occupies a distinctive position within the extensive family of thiazole derivatives, characterized by its specific substitution pattern and functional group arrangement. The broader spectrum of thiazole derivatives encompasses a remarkable diversity of structures, ranging from simple monosubstituted thiazoles to complex polycyclic systems incorporating multiple heterocyclic rings. Within this chemical landscape, the compound represents a moderately substituted derivative that balances structural complexity with synthetic accessibility.

The substitution pattern observed in this compound can be compared to other significant thiazole derivatives found in both natural products and synthetic compounds. The presence of methyl groups at positions 2 and 5 distinguishes it from many biologically active thiazoles, such as those found in thiamine where the substitution pattern differs significantly. However, this specific arrangement of substituents aligns with synthetic strategies employed in medicinal chemistry research, where similar dimethyl-substituted thiazole scaffolds have been explored for their potential therapeutic applications.

Recent research in thiazole chemistry has demonstrated the importance of specific substitution patterns in determining biological activity and synthetic utility. For instance, novel 1,3-thiazole analogues with potent activity against breast cancer have been developed through careful modification of the thiazole ring substituents. These studies reveal that compounds bearing specific substitution patterns, including those with acetate-derived functionalities, can exhibit significant biological activities, with some derivatives showing inhibitory concentrations in the micromolar range against cancer cell lines.

The acetate functional group present in this compound places the compound within a subset of thiazole derivatives that incorporate ester functionalities. This structural feature is shared with other thiazole acetate derivatives, such as the related compound 2,5-dimethyl-4-thiazoleacetic acid, which exists in both the free acid and ester forms. The ester functionality provides synthetic versatility while potentially influencing the compound's physical properties and biological interactions.

Contemporary synthetic approaches to thiazole derivatives have increasingly focused on the development of compounds with specific substitution patterns that optimize desired properties. The synthesis of this compound and related compounds typically employs modified Hantzsch conditions or alternative cyclization strategies that accommodate the desired substitution pattern. These synthetic methodologies often involve the reaction of appropriately substituted thioamides with halogenated ketone derivatives under controlled conditions to ensure regioselective formation of the target thiazole structure.

Research Significance and Academic Interest

The research significance of this compound extends across multiple domains of contemporary chemical science, encompassing synthetic methodology development, structure-activity relationship studies, and potential applications in medicinal chemistry research. The compound's unique structural features position it as both a valuable synthetic intermediate and a research target for investigating the properties and reactivity of substituted thiazole systems.

Academic interest in thiazole derivatives has intensified significantly in recent years, driven by the recognition of these compounds' diverse biological activities and synthetic utility. Research groups worldwide have focused on developing new synthetic methodologies for accessing complex thiazole structures while exploring their potential applications in drug discovery and materials science. The specific substitution pattern present in this compound makes it an attractive target for structure-activity relationship studies, where systematic modification of the acetate functionality or the thiazole ring substituents can provide insights into the molecular determinants of biological activity.

Current research trends in thiazole chemistry emphasize the development of fluorescent derivatives that can serve dual roles as therapeutic agents and imaging probes. Recent studies have demonstrated the synthesis of fluorescent thiazole-pyrazoline derivatives with potent anticancer activity, highlighting the potential for incorporating fluorescent properties into thiazole-based drug candidates. While this compound does not inherently possess fluorescent properties, its structural framework could potentially be modified to incorporate fluorophoric elements for similar applications.

The synthetic accessibility of this compound through established thiazole synthesis protocols makes it an attractive starting material for library synthesis and combinatorial chemistry approaches. Research groups have employed similar thiazole acetate derivatives as building blocks for constructing more complex molecular architectures through various synthetic transformations. The presence of the acetate functional group provides multiple opportunities for further functionalization, including hydrolysis to the corresponding acid, amidation reactions, or coupling with other molecular fragments.

| Research Application | Significance | Potential Impact |

|---|---|---|

| Synthetic Methodology Development | Building block for complex thiazole structures | Enhanced access to diverse thiazole libraries |

| Structure-Activity Relationship Studies | Model compound for systematic substitution analysis | Improved understanding of thiazole pharmacophores |

| Medicinal Chemistry Research | Potential lead compound for drug discovery | Development of novel therapeutic agents |

| Materials Science Applications | Component for functional materials synthesis | Advanced materials with tailored properties |

| Chemical Biology Studies | Probe for biological system investigations | Enhanced understanding of biological processes |

The commercial availability of this compound from multiple chemical suppliers indicates sustained academic and industrial interest in this compound. The fact that it is offered by specialized fine chemical companies suggests its utility as a research reagent and potential starting material for synthetic projects. The standardized analytical characterization of the compound, including nuclear magnetic resonance spectroscopy data and mass spectrometry confirmation, supports its use in rigorous research applications where compound identity and purity are critical factors.

Contemporary research in thiazole chemistry continues to reveal new applications and synthetic possibilities for these versatile heterocyclic compounds. The ongoing development of green chemistry approaches to thiazole synthesis, including enzymatic methods and solvent-free conditions, may provide more sustainable routes to compounds like this compound. These methodological advances, combined with the compound's inherent structural features, position it as a valuable tool in the continuing exploration of thiazole chemistry and its applications across multiple scientific disciplines.

属性

IUPAC Name |

methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-5-7(4-8(10)11-3)9-6(2)12-5/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEJOXGQRQYLDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384276 | |

| Record name | Methyl (2,5-dimethyl-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306937-37-1 | |

| Record name | Methyl 2,5-dimethyl-4-thiazoleacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306937-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2,5-dimethyl-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes Overview

The preparation of methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate typically follows these key strategies:

- Cyclization of appropriate precursors to form the 1,3-thiazole ring.

- Alkylation or acylation at the 4-position of the thiazole ring to introduce the acetyl or acetate functionality.

- Methyl ester formation via esterification or direct use of methylated reagents.

Preparation via Cyclization of α-Haloketones with Thioamides

A classical and widely used method for synthesizing substituted 1,3-thiazoles involves the cyclization of α-haloketones with thioamides:

- Step 1: Synthesis of α-haloketone intermediate, such as 2,5-dimethyl-4-halogenated ketone.

- Step 2: Reaction with thioacetamide or similar thioamide to induce cyclization, forming the thiazole ring.

- Step 3: Introduction of the acetate group by alkylation at the 4-position or via subsequent esterification.

This method benefits from straightforward precursor availability and high regioselectivity for the 1,3-thiazole ring formation.

Esterification and Methylation Process

Once the thiazole ring bearing the 2,5-dimethyl substitution is formed, the acetyl side chain is introduced or modified to the methyl ester form:

- Direct esterification of the carboxylic acid precursor with methanol under acidic or catalytic conditions.

- Use of methyl bromoacetate or methyl chloroacetate as alkylating agents to introduce the methyl acetate group directly onto the thiazole ring.

These steps ensure the formation of the methyl ester moiety essential for the final compound.

Process Optimization and Reaction Conditions

Research and patent literature indicate optimized conditions for the synthesis of related thiazole derivatives, which can be adapted for this compound:

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| α-Haloketone formation | Halogenation of 2,5-dimethylacetophenone | 0–25°C | 75–85 | Controlled halogenation to avoid overreaction |

| Cyclization with thioamide | Thioacetamide, base catalyst (e.g., NaOH) | 50–80°C | 80–90 | Stirring under inert atmosphere preferred |

| Esterification | Methanol, acid catalyst (H2SO4 or HCl) | Reflux (65–70°C) | 85–95 | Removal of water drives reaction forward |

Note: These parameters are indicative, based on analogous thiazole syntheses and patent disclosures.

Advanced Synthetic Methods from Patent Literature

A recent patent (US10351556B2) describes processes for preparing 1,3-thiazolylmethyl derivatives with complex substituents, which include methylated thiazole rings similar to this compound. Key points include:

- Use of selective solvents to optimize reaction rates and yields.

- Employment of mild bases and controlled temperatures to preserve sensitive functional groups.

- Stepwise assembly of the thiazole ring followed by carbamoylation and methylation to achieve desired substitution patterns.

While this patent focuses on more complex derivatives, the methodology principles apply to the preparation of simpler this compound by adapting reaction conditions and reagents accordingly.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of α-haloketones | α-Haloketone, thioacetamide | Ring closure | High regioselectivity, straightforward | Requires halogenated intermediates |

| Direct esterification | Carboxylic acid, methanol | Acid-catalyzed esterification | High yield, simple procedure | Requires pure acid precursor |

| Alkylation with methyl esters | Methyl bromoacetate, base | Nucleophilic substitution | Direct introduction of ester group | Possible side reactions |

| Patent-based optimized process | Selective solvents, mild bases | Multi-step synthesis | Optimized for yield and purity | More complex, requires precise control |

化学反应分析

Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert it to thioethers or thiols using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with lithium aluminum hydride can produce the thioether derivative .

科学研究应用

Anticancer Properties

Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate has shown promise in anticancer research. It is known to inhibit matrix metalloproteinases and kinases, which play crucial roles in cancer progression. Studies indicate that this compound can induce apoptosis in cancer cells by interfering with cellular signaling pathways.

Antimicrobial Activity

Thiazole derivatives are recognized for their antimicrobial properties. This compound has been evaluated for its efficacy against various pathogens, including drug-resistant strains of bacteria and fungi. Research indicates that thiazole compounds can be effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains .

Agricultural Applications

This compound may also serve as a pesticide or herbicide due to its biological activity against various pests and pathogens in agriculture. Its efficacy in inhibiting specific enzymes can potentially be leveraged to develop new agrochemicals aimed at enhancing crop protection .

Materials Science

In materials science, thiazole derivatives like this compound are being explored for their potential use in synthesizing novel materials with unique properties. The reactivity of the methyl ester functional group enhances its applicability in various chemical processes, making it a valuable building block for developing advanced materials.

Comparative Analysis of Thiazole Derivatives

To understand the unique properties of this compound compared to other thiazole derivatives, the following table summarizes key compounds:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Sulfathiazole | Antimicrobial agent | Broad-spectrum antibacterial activity |

| Ritonavir | Antiretroviral drug | Targets HIV protease specifically |

| Abafungin | Antifungal drug | Effective against fungal infections |

| Bleomycin | Antineoplastic drug | Induces DNA breaks for cancer treatment |

| Tiazofurin | Antineoplastic drug | Inhibits nucleotide synthesis |

This compound distinguishes itself through its specific structural arrangement that confers unique reactivity and biological activity compared to these established compounds.

Case Study 1: Anticancer Activity

A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The compound was tested using the MTT assay method against HCT-116 and HepG2 cell lines, showing promising results that warrant further exploration into its mechanism of action and potential therapeutic uses .

Case Study 2: Antimicrobial Efficacy

Research focusing on thiazole derivatives highlighted the effectiveness of this compound against resistant strains of Candida species. The compound demonstrated activity superior to conventional antifungal agents like fluconazole .

作用机制

The mechanism of action of Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to inhibit enzymes, modulate receptor activity, and interfere with cellular processes. For example, they can inhibit matrix metalloproteinases, kinases, and anti-apoptotic proteins, leading to anticancer effects .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate are compared below with analogous thiazole and non-thiazole derivatives.

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

Substituent Effects: The 2,5-dimethyl groups in the target compound enhance steric hindrance and lipophilicity compared to the 2-amino substituent in Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate. This difference impacts reactivity in nucleophilic substitutions and hydrogen-bonding capabilities . The thiazolidine derivative (CAS 1217983-12-4) features a saturated ring, reducing aromaticity and altering electronic properties, which may limit π-π stacking interactions critical in crystallography (as seen in ).

Thiophene-based analogs (e.g., Methyl 2,5-dimethylthiophene-3-carboxylate) lack the nitrogen atom in the thiazole ring, reducing their ability to participate in hydrogen bonding and altering electronic delocalization .

Crystallographic and Physicochemical Properties

- The target compound’s crystal structure is expected to exhibit weaker hydrogen-bonding networks than the amino-thiazole derivative (), where N–H···O/N interactions dominate.

- The methyl ester group contributes to higher volatility compared to the carboxylic acid analog, as evidenced by handling precautions for similar esters (e.g., Methyl 2-thienylacetate in ).

生物活性

Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate, a thiazole derivative, has garnered attention for its diverse biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 185.24 g/mol. The thiazole ring structure is known for its pharmacological significance, contributing to various therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁NO₂S |

| Molecular Weight | 185.241 g/mol |

| IUPAC Name | This compound |

| CAS Number | 306937-37-1 |

| PubChem CID | 2801571 |

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound's structure suggests potential efficacy against various pathogens. In studies involving thiazole compounds:

- Compounds with similar thiazole structures have shown activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .

- The presence of the 2,5-dimethylphenyl scaffold in antimicrobial agents has been linked to enhanced activity against Gram-positive bacteria and drug-resistant fungal strains .

Antifungal Activity

The compound has also been investigated for antifungal properties. Thiazoles have demonstrated activity against several fungal pathogens:

- Specific derivatives have shown effectiveness against drug-resistant Candida strains, with some exhibiting superior activity compared to traditional antifungals like fluconazole .

Study on Antimicrobial Properties

A study focused on the synthesis of various thiazole derivatives highlighted the promising antimicrobial activity of compounds structurally related to this compound. The research identified several derivatives that effectively inhibited bacterial growth, particularly in strains resistant to conventional antibiotics .

Structure–Activity Relationship (SAR) Analysis

The SAR analysis of thiazole compounds has revealed that modifications in substituents can significantly impact biological activity:

- Electron-withdrawing groups enhance antibacterial properties, while electron-donating groups can improve lipophilicity and bioavailability .

- For instance, compounds with para-substituted phenyl rings showed increased activity against Candida albicans and Aspergillus niger .

Potential Therapeutic Applications

Given its biological profile, this compound may serve as a lead compound for developing new antimicrobial agents. Its structural features align with known effective pharmacophores in the fight against multidrug-resistant pathogens.

常见问题

(Basic) What are the established synthetic routes for Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate, and what reaction conditions are critical for optimizing yield?

Methodological Answer:

The synthesis typically involves cyclocondensation of thioamide derivatives with α-bromo carbonyl compounds. For example:

- Route A: React 2,5-dimethylthiazole-4-carbothioamide with methyl 4-bromoacetoacetate in ethanol under reflux (60–80°C) for 1–2 hours. Maintain pH ~6.5 using triethylamine as a catalyst to facilitate nucleophilic substitution at the thiazole C4 position .

- Route B: Use a multicomponent reaction with dimethyl acetylenedicarboxylate (DMAD) and substituted ureas in polar solvents (e.g., acetonitrile), followed by acid-catalyzed cyclization .

Key Optimization Factors: - Solvent polarity (ethanol or acetonitrile enhances reaction rates).

- Temperature control (avoid exceeding 80°C to prevent ester hydrolysis).

- Purification via column chromatography (ethyl acetate/hexane, 3:7 ratio) to achieve >95% purity .

(Basic) Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm the thiazole ring protons (δ 6.8–7.2 ppm) and ester carbonyl (δ 170–175 ppm). 2D NMR (HSQC, HMBC) resolves coupling between the thiazole C4 and acetate methylene group .

- X-ray Crystallography: Refine crystal structures using SHELXL (SHELX system) to determine bond lengths (e.g., C-S: ~1.71 Å) and dihedral angles between thiazole and ester moieties (~87°). Hydrogen-bonding networks (N–H···O, C–H···π) stabilize the lattice .

- Mass Spectrometry: High-resolution ESI+ confirms molecular weight (CHNOS: 185.24 g/mol) and detects fragmentation patterns (e.g., loss of CHO– group at m/z 154) .

(Advanced) How can computational modeling predict the reactivity of the thiazole ring in nucleophilic or electrophilic reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The thiazole C2 position (electron-deficient due to the adjacent S and N atoms) is prone to nucleophilic attack, while C4 (methyl-substituted) shows lower reactivity .

- Molecular Dynamics (UCSF Chimera): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction pathways. Visualize π-π stacking interactions between thiazole rings and aromatic reagents .

- Docking Studies: Predict binding affinities for biological targets (e.g., enzymes) by analyzing steric and electronic complementarity between the thiazole ring and active-site residues .

(Advanced) What strategies resolve contradictions between observed and predicted spectroscopic data (e.g., unexpected downfield shifts in NMR)?

Methodological Answer:

- Dynamic Effects: Perform variable-temperature NMR (–40°C to +80°C) to detect tautomerism or rotational barriers in the ester group. For example, restricted rotation of the methoxyimino group may split signals .

- Cross-Validation: Compare IR carbonyl stretches (1730–1750 cm) with computational vibrational spectra. Discrepancies may indicate crystal packing forces or polymorphism .

- Synchrotron XRD: High-resolution data collection (λ = 0.7 Å) resolves ambiguities in electron density maps, particularly for hydrogen atom positions .

(Basic) What are the common functionalization reactions of the acetate moiety in this compound?

Methodological Answer:

- Hydrolysis: Treat with aqueous NaOH (1M, 70°C) to yield 2-(2,5-dimethylthiazol-4-yl)acetic acid, followed by characterization via titration (pKa ~3.5) .

- Amidation: React with primary amines (e.g., benzylamine) using DCC/HOBt coupling in DMF to form bioactive amide derivatives. Monitor conversion via TLC (Rf = 0.5 in ethyl acetate) .

- Ester Exchange: Transesterify with ethanol/HSO (reflux, 12h) to produce ethyl analogs. GC-MS tracks byproduct formation (e.g., methanol) .

(Advanced) How can researchers optimize reaction conditions to mitigate side reactions (e.g., thiazole ring degradation)?

Methodological Answer:

- pH Control: Maintain mildly acidic conditions (pH 5–6) during ester hydrolysis to prevent ring-opening. Use phosphate buffers for stability .

- Catalyst Screening: Test Pd/C (5% wt) for hydrogenolysis of unwanted nitro or halogenated intermediates. Monitor reaction progress via in-situ IR .

- Protective Groups: Introduce tert-butyloxycarbonyl (Boc) groups at the thiazole NH (if present) to block undesired electrophilic substitution .

(Basic) What are the key stability considerations for storing this compound?

Methodological Answer:

- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the thiazole ring. Monitor via UV-Vis (λ = 280 nm) for absorbance shifts .

- Moisture Control: Use desiccants (silica gel) to avoid ester hydrolysis. Karl Fischer titration ensures water content <0.1% .

- Oxygen Sensitivity: Purge storage containers with argon to inhibit oxidation of the methyl groups (confirmed via -NMR loss of CH signals) .

(Advanced) How do steric and electronic effects of the 2,5-dimethyl groups influence the compound’s reactivity?

Methodological Answer:

- Steric Hindrance: The 2-methyl group reduces accessibility for electrophiles at C2, directing reactions to C5 (less hindered). X-ray data show increased C5–S bond length (1.72 Å vs. 1.68 Å in unsubstituted analogs) .

- Electronic Effects: Methyl groups donate electron density via hyperconjugation, raising the thiazole ring’s HOMO energy (–6.2 eV vs. –6.8 eV for non-methylated analogs), enhancing susceptibility to electrophilic attack .

- Comparative Studies: Contrast with 2-methyl-5-phenyl analogs to isolate substituent effects. Hammett plots (σ) quantify electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。